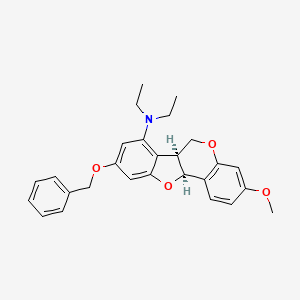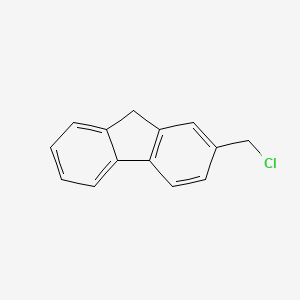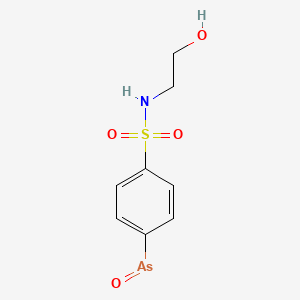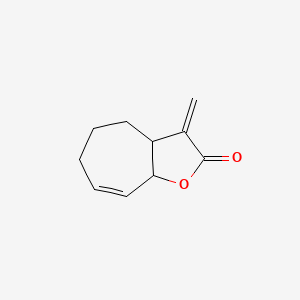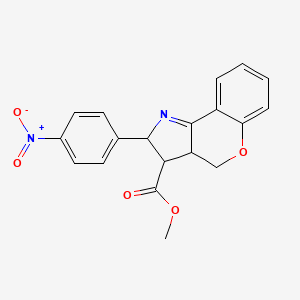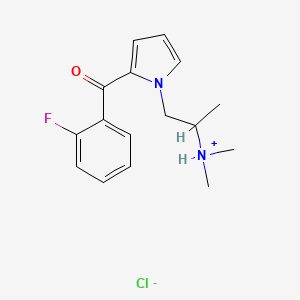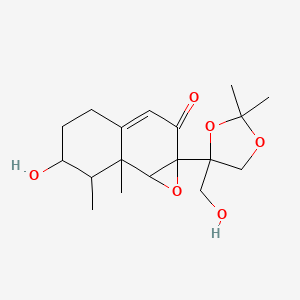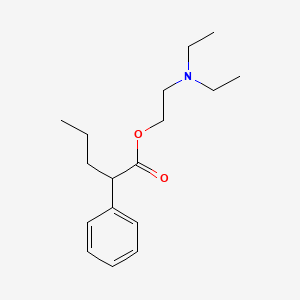
Propivan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propivan is a chemical compound that has garnered significant interest in various fields of science and industry It is known for its unique properties and versatile applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propivan can be synthesized through several methods, including dehydrogenation and oxidative dehydrogenation of propane. The dehydrogenation process involves the removal of hydrogen atoms from propane to form propylene, which is a precursor to this compound . This reaction typically requires high temperatures and the presence of a catalyst, such as platinum or chromium oxide .
Industrial Production Methods
In industrial settings, this compound is produced using advanced catalytic processes. One common method is the chemical looping oxidative dehydrogenation, which involves the use of oxygen carriers to facilitate the reaction . This method is preferred due to its higher efficiency and lower energy consumption compared to traditional dehydrogenation processes.
Análisis De Reacciones Químicas
Types of Reactions
Propivan undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas are used, typically with a metal catalyst such as nickel or palladium.
Substitution: Halogens like chlorine or bromine are commonly used in substitution reactions, often under UV light or heat.
Major Products Formed
Oxidation: Propylene oxide
Reduction: Propane
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Propivan has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Propivan involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound can inhibit certain enzymes or receptors, leading to various physiological effects . The exact mechanism depends on the specific application and the molecular structure of the this compound derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
Propane: A three-carbon alkane used primarily as a fuel.
Propylene: An unsaturated hydrocarbon used as a precursor in the production of plastics.
Propylene oxide: An epoxide used in the manufacture of polyurethane and other chemicals.
Uniqueness of Propivan
This compound stands out due to its versatile reactivity and wide range of applications. Unlike propane, which is mainly used as a fuel, this compound’s derivatives have significant industrial and scientific value. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of numerous compounds .
Conclusion
This compound is a compound of great importance in various fields, from industrial production to scientific research Its unique properties and versatile applications make it a valuable asset in the development of new materials and technologies
Propiedades
Número CAS |
86-41-9 |
|---|---|
Fórmula molecular |
C17H27NO2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-phenylpentanoate |
InChI |
InChI=1S/C17H27NO2/c1-4-10-16(15-11-8-7-9-12-15)17(19)20-14-13-18(5-2)6-3/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3 |
Clave InChI |
DQFCPAIGWCDSJM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



